Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine
CAS No.: 1178402-39-5
Cat. No.: VC6487297
Molecular Formula: C18H23NO
Molecular Weight: 269.388
* For research use only. Not for human or veterinary use.
![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine - 1178402-39-5](/images/structure/VC6487297.png)
Specification
CAS No. | 1178402-39-5 |
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Molecular Formula | C18H23NO |
Molecular Weight | 269.388 |
IUPAC Name | N-methyl-1-[3-(4-propan-2-yloxyphenyl)phenyl]ethanamine |
Standard InChI | InChI=1S/C18H23NO/c1-13(2)20-18-10-8-15(9-11-18)17-7-5-6-16(12-17)14(3)19-4/h5-14,19H,1-4H3 |
Standard InChI Key | GSUWBZHRSDPBCZ-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(C)NC |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine delineates its architecture:
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A biphenyl system comprising two benzene rings connected at the meta (3-) and para (4-) positions.
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The propan-2-yloxy group (-OCH(CH₃)₂) is attached to the 4-position of the distal phenyl ring.
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An ethylamine chain substituted with a methyl group at the α-carbon (C1 position).
The molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol. Key structural features are summarized below:
Property | Value |
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Molecular Formula | C₁₈H₂₁NO₂ |
Molecular Weight | 283.37 g/mol |
IUPAC Name | Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine |
SMILES | CC(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(C)(N)C |
Hybridization | sp³ (amine nitrogen), sp² (aromatic) |
The biphenyl system introduces steric hindrance, potentially influencing reactivity and intermolecular interactions .
Synthetic Pathways and Methodological Considerations
While no direct synthesis of methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine is documented, analogous compounds suggest a multi-step approach:
Biphenyl Core Formation
A Suzuki-Miyaura coupling between 3-bromophenylboronic acid and 4-(propan-2-yloxy)phenyl bromide could yield the biphenyl scaffold. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C are typical for such reactions .
Optimization Challenges
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Steric effects: The meta substitution on the biphenyl system may hinder coupling efficiency.
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Amine protection: Temporary protection (e.g., Boc groups) might be necessary to prevent side reactions during synthesis .
Spectroscopic Characterization
Predicted spectroscopic data, based on structurally similar compounds , include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.45–7.20 (m, 8H, aromatic protons)
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δ 4.55 (septet, 1H, -OCH(CH₃)₂)
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δ 3.12 (q, 2H, -CH₂NH-)
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δ 2.45 (s, 3H, -NCH₃)
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δ 1.32 (d, 6H, -OCH(CH₃)₂)
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¹³C NMR (CDCl₃, 75 MHz):
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δ 154.2 (aromatic C-O)
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δ 130.1–125.3 (aromatic carbons)
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δ 70.4 (-OCH(CH₃)₂)
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δ 45.8 (-NCH₃)
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δ 22.1 (-OCH(CH₃)₂)
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Mass Spectrometry (MS)
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ESI-MS (positive mode): m/z 284.2 [M+H]⁺ (calculated for C₁₈H₂₂NO₂⁺: 284.17).
Physicochemical Properties
The logP value suggests moderate lipophilicity, indicating potential blood-brain barrier permeability.
Challenges and Future Directions
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Synthetic scalability: Multi-step routes may require optimization for industrial-scale production.
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Toxicity profiling: In vitro assays (e.g., Ames test) are needed to assess mutagenicity.
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Target identification: Computational docking studies could predict protein targets (e.g., GPCRs, kinases).
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